molecular formula C19H16F3NO4 B15314189 2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3,3-trifluoropropanoic acid

2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3,3-trifluoropropanoic acid

Cat. No.: B15314189
M. Wt: 379.3 g/mol
InChI Key: CHQFKSRBLAHHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3,3-trifluoropropanoic acid is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions . The compound also contains a trifluoropropanoic acid moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3,3-trifluoropropanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include the use of automated peptide synthesizers and large-scale reactors .

Chemical Reactions Analysis

Types of Reactions

2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3,3-trifluoropropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3,3-trifluoropropanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions to occur at other sites. The trifluoropropanoic acid moiety can participate in various chemical reactions, influencing the compound’s reactivity and stability .

Properties

Molecular Formula

C19H16F3NO4

Molecular Weight

379.3 g/mol

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3,3,3-trifluoropropanoic acid

InChI

InChI=1S/C19H16F3NO4/c20-19(21,22)16(17(24)25)9-23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)

InChI Key

CHQFKSRBLAHHEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)C(F)(F)F

Origin of Product

United States

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